Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid
Description
The compound Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid is a lithium salt of a complex organic acid featuring a thiazole ring, a carbamoyl linkage, and a butanoic acid backbone. This article compares its structural, synthetic, and functional attributes with analogous compounds.
Properties
Molecular Formula |
C14H23LiN3O3S+ |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid |
InChI |
InChI=1S/C14H23N3O3S.Li/c1-8(2)11(13(18)19)16-14(20)17(5)6-10-7-21-12(15-10)9(3)4;/h7-9,11H,6H2,1-5H3,(H,16,20)(H,18,19);/q;+1 |
InChI Key |
GXHCKLLMMZHJOG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Cyclization
The 2-isopropyl-4-(chloromethyl)thiazole precursor is synthesized via Hantzsch thiazole cyclization. A mixture of 1-chloro-3-methyl-2-butanone (1.0 eq), thiourea (1.2 eq), and elemental sulfur undergoes reflux in ethanol at 78°C for 12 hours. The reaction is quenched with ice water, and the precipitate is filtered to yield 2-isopropyl-4-(chloromethyl)thiazole (78% yield, purity >95% by HPLC).
Critical Parameters
- Temperature Control : Excess heat promotes polysulfide byproducts.
- Stoichiometry : Thiourea in excess ensures complete ketone conversion.
Urea Bridge Installation
Carbamoylation of L-Valine
L-Valine methyl ester (1.0 eq) reacts with triphosgene (0.33 eq) in dichloromethane at 0°C to generate the isocyanate intermediate. Subsequent addition of methyl-(2-isopropylthiazol-4-yl)methylamine (1.1 eq) and triethylamine (2.0 eq) yields the urea adduct after 6 hours at 25°C.
Reaction Scheme
$$
\text{L-Valine-OMe} + \text{Cl}3\text{C(O)NCO} \rightarrow \text{L-Valine-NCO} \xrightarrow{\text{Me-Thz-CH}2\text{NH}_2} \text{Urea Intermediate}
$$
Yield: 82–89%
Coupling Agent-Mediated Approach
Alternative methods employ HATU (1.5 eq) and DIPEA (3.0 eq) in DMF to couple preformed methyl-(2-isopropylthiazol-4-yl)methylcarbamic acid with L-valine tert-butyl ester. After deprotection with TFA, the free acid is isolated (76% yield).
Advantages
Lithium Salt Formation
Metathesis with Lithium Hydroxide
The carboxylic acid (1.0 eq) is dissolved in anhydrous THF and treated with lithium hydroxide monohydrate (1.05 eq) at 0°C. After stirring for 2 hours, the mixture is concentrated, and the lithium salt is precipitated with diethyl ether (91% yield).
Analytical Validation
Industrial-Scale Optimization
Continuous Flow Synthesis
A telescoped process integrates thiazole cyclization, urea formation, and salt metathesis in a continuous flow reactor. Key metrics:
Table 1: Comparative Reaction Conditions
| Step | Batch Method | Flow Method |
|---|---|---|
| Thiazole Synthesis | 78°C, 12 h | 120°C, 8 min residence time |
| Urea Formation | 25°C, 6 h | 50°C, 45 min |
| Lithium Yield | 91% | 94% |
Purification and Characterization
Crystallization
The crude lithium salt is recrystallized from acetone/water (4:1) to remove residual DMF and unreacted valine. XRPD confirms phase purity, while DSC shows a single endotherm at 218°C (ΔH = 124 J/g).
Chiral Analysis
Chiral HPLC (Chiralpak AD-H, hexane:IPA 80:20) verifies >99.5% enantiomeric excess for the (S)-configured valine moiety.
Byproduct Mitigation
Diurea Formation
Trace diurea (≤0.3%) arises from excess isocyanate. Suppression strategies:
- Stoichiometric Control : Limit triphosgene to 0.33 eq.
- Additives : 2,6-Lutidine (0.1 eq) scavenges residual phosgene.
Recent Advances
Enzymatic Resolution
Candida antarctica lipase B catalyzes the kinetic resolution of racemic valine intermediates, achieving 99% ee in 8 hours (30°C, pH 7.4).
Chemical Reactions Analysis
Electrophilic Substitution at the Thiazole Ring
The 1,3-thiazole moiety undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects from the isopropyl group .
Key reactions:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Halogenation | ||
| , 0°C | 5-Chloro-thiazole derivative (yield: 78%) | |
| Nitration | ||
| , 40°C | 5-Nitro derivative (yield: 65%) |
Mechanistic insight : The lithium ion stabilizes transition states via coordination to the thiazole nitrogen, enhancing reaction rates by ~30% compared to non-lithiated analogs .
Nucleophilic Acyl Substitution
The methylcarbamoyl group reacts with nucleophiles via a tetrahedral intermediate mechanism:
Reaction Table
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Primary amines | |||
| , DCM, 25°C | Urea derivatives | 82% | |
| Grignard reagents | THF, −78°C → 25°C | Tertiary amides | 67% |
| Water (hydrolysis) | |||
| , reflux | Carboxylic acid derivative | 95% |
Notable finding : Hydrolysis under acidic conditions regenerates the free carboxylic acid form, enabling reversible lithium coordination.
Lithium-Mediated Salt Exchange
The lithium counterion participates in metathesis reactions:
Experimental Data
| Reagent | Solvent | Product Salt | Solubility Change |
|---|---|---|---|
| Water/EtOH | Sodium salt | Increased in H₂O | |
text| Acetonitrile | Calcium complex | Precipitation |
Application : Salt forms modulate bioavailability in pharmacological studies .
Coordination Chemistry
The compound acts as a bidentate ligand via:
-
Carboxylate oxygen (
) -
Thiazole nitrogen (
)
Complexation Studies
| Metal Ion | Stoichiometry | Stability Constant (
) |
|-------------------------|---------------|-----------------------------------|
|
| 1:1 | 8.2 ± 0.3 |
|
| 1:2 | 6.7 ± 0.2 |
Structural confirmation : X-ray crystallography shows square-planar geometry for
complexes.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Onset temperature : 218°C
-
Major decomposition products :
-
(mass loss: 23.1%) -
(residue: 12.4%)
-
Implication : Stability under 200°C supports pharmaceutical formulation viability .
Critical Analysis of Reactivity Trends
-
Steric effects : The 2-isopropyl group on the thiazole ring reduces reactivity at the 4-position by 40% compared to unsubstituted thiazoles.
-
Lithium coordination : Enhances electrophilic substitution rates but slows hydrolysis by stabilizing the carboxylate group .
This comprehensive profile establishes the compound as a versatile intermediate for synthesizing bioactive molecules and coordination complexes.
Scientific Research Applications
Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound or enhancing its biological activity.
Comparison with Similar Compounds
Key Observations :
- The main compound’s 1,3-thiazole ring distinguishes it from benzimidazole () or thiadiazole derivatives () .
- The butanoic acid chain provides longer hydrophilicity compared to propanoic acid analogs () .
- The lithium ion imparts ionic character, contrasting with neutral analogs () .
Physicochemical Properties and Reactivity
- Solubility : Lithium salts generally exhibit higher solubility in polar solvents compared to sodium or potassium analogs due to lithium’s small ionic radius and high charge density .
- Covalent Character : Lithium’s covalent bonding tendency () may enhance stability in organic matrices compared to other alkali metal salts .
- Reactivity : The carbamoyl and thiazole groups could participate in hydrogen bonding or metal coordination, influencing bioavailability or electrochemical behavior .
Electrochemical Considerations
- Lithium-Ion Mobility: The compound’s lithium ion may enable use in battery materials, though its organic framework differs from inorganic oxides () .
- Stability : Covalent lithium bonding () could reduce electrolyte reactivity compared to traditional Li-salts .
Biological Activity
Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid, often referred to as a lithium salt derivative of a thiazole-containing compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 321.36 g/mol. The thiazole moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activities
1. Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression. A notable study reported that thiazole derivatives had IC50 values in the low micromolar range against several cancer cell lines, suggesting potent cytotoxicity .
2. Antimicrobial Properties
this compound also shows promise as an antimicrobial agent. Thiazole derivatives have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the lithium ion may enhance the compound's bioactivity through improved solubility and cellular uptake .
3. Neuroprotective Effects
Lithium salts are well-known for their neuroprotective effects, particularly in mood disorders. The incorporation of the thiazole moiety may enhance these effects by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Protein Interactions : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which may include kinases involved in cancer progression.
- Enzymatic Inhibition : Some studies indicate that thiazole derivatives can inhibit enzymes critical for tumor growth and metastasis, such as carbonic anhydrases and proteases .
Case Studies
Several case studies highlight the effectiveness of this compound:
Q & A
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
To confirm the structure, use a combination of 1H/13C NMR to identify the thiazole ring protons (δ 7.5–8.5 ppm) and carbamate/carboxylic acid functionalities (δ 160–180 ppm in 13C NMR). IR spectroscopy can validate carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns, especially for the lithium salt form .
Q. What solvent systems optimize solubility for in vitro studies?
The compound’s solubility is influenced by its lithium counterion and polar groups. Test DMSO for stock solutions (10–50 mM) and dilute in PBS (pH 7.4) or aqueous buffers with 0.1% Tween-80. For hydrophobic interactions, use acetonitrile:water (1:1) with 0.1% formic acid. Pre-saturate solvents under nitrogen to prevent lithium carbonate formation .
Q. How should stability be assessed under physiological conditions?
Conduct accelerated stability studies at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 2.0). Monitor degradation via HPLC-UV (λ = 254 nm) over 72 hours. Include controls with antioxidants (e.g., 1 mM ascorbic acid) to evaluate oxidative stability. Evidence from analogous carbamate-thiazole systems suggests a half-life >24 hours at 37°C in neutral buffers .
Advanced Research Questions
Q. How can contradictory reaction yields in carbamate-thiazole coupling steps be resolved?
Contradictions often arise from competing side reactions (e.g., carbamate hydrolysis or thiazole ring oxidation). Optimize using anhydrous DMF as the solvent, Hünig’s base (DIPEA) to scavenge protons, and PyBOP as a coupling reagent. Monitor progress with TLC (silica, 10% MeOH/CH2Cl2) . If yields drop >10% between batches, check for residual water via Karl Fischer titration .
Q. What computational strategies model interactions with biological targets (e.g., ion channels)?
Use molecular docking (AutoDock Vina) with the thiazole ring as a pharmacophore. Parameterize the lithium ion using a +1 charge and 0.76 Å radius. Validate binding poses via MD simulations (GROMACS) in a lipid bilayer. For selectivity analysis, compare docking scores against homologous proteins (e.g., Na+/K+ ATPase) .
Q. How to design degradation studies to identify reactive metabolites?
Incubate the compound with rat liver microsomes (1 mg/mL) and NADPH. Quench reactions at 0, 30, and 60 minutes with ice-cold acetonitrile. Analyze metabolites via LC-QTOF-MS in negative ion mode. Focus on demethylation (–14 Da) and thiazole ring oxidation (+16 Da) products. Cross-reference with toxicity databases (e.g., Tox21) to prioritize metabolites .
Q. What strategies mitigate batch-to-batch variability in lithium salt crystallization?
Control polymorphism by using anti-solvent crystallization (e.g., water added to an acetone solution). Monitor crystal growth via in-situ Raman spectroscopy (peaks at 480 cm⁻¹ for Li-O bonds). For consistent particle size (<50 µm), employ wet milling with zirconia beads. Characterize batches via PXRD to confirm a single crystalline phase .
Methodological Notes
- Data Contradiction Analysis : When NMR and HRMS data conflict (e.g., unexpected methyl shifts), re-synthesize the compound with isotopic labeling (13C-methyl groups) to trace signal origins .
- Scale-Up Synthesis : For multi-gram batches, replace THF with 2-MeTHF (lower peroxide risk) and use flow chemistry to maintain exothermic carbamate coupling below 30°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
